molecular formula C13H10BClF3NO4 B3060275 [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096339-46-5

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B3060275
CAS No.: 2096339-46-5
M. Wt: 347.48
InChI Key: HILGEFZBTTXWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity

Mechanism of Action

Target of Action

The primary target of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and easy to purify . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are exceptionally mild and tolerant to various functional groups . The stability of the compound also plays a role in its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of appropriate aryl halides with boronic acid derivatives under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. The presence of the pyridinyl and trifluoromethoxy groups enhances its chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClF3NO4/c15-10-5-12(23-13(16,17)18)11(4-9(10)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGEFZBTTXWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)OCC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139352
Record name Boronic acid, B-[2-chloro-5-(3-pyridinylmethoxy)-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-46-5
Record name Boronic acid, B-[2-chloro-5-(3-pyridinylmethoxy)-4-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-5-(3-pyridinylmethoxy)-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Reactant of Route 3
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.